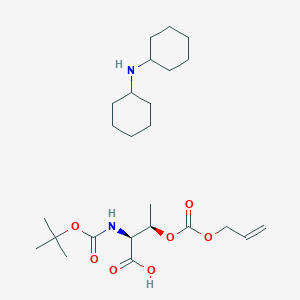

Boc-l-thr(alloc)-oh dcha

Description

Contextual Significance within Protected Amino Acid Chemistry

In the realm of chemical synthesis, particularly in the creation of peptides and proteins, amino acids must be chemically modified to prevent unwanted side reactions. altabioscience.com Amino acids possess at least two reactive sites: an amino group (-NH2) and a carboxyl group (-COOH). altabioscience.com During the formation of a peptide bond, the amino group of one amino acid reacts with the carboxyl group of another. altabioscience.com To ensure that this reaction proceeds in a controlled, stepwise manner to yield a specific sequence, all other reactive functional groups, including the α-amino group of the incoming amino acid and any reactive side chains, must be temporarily blocked or "protected". altabioscience.com

Boc-L-Thr(Alloc)-OH DCHA exemplifies this principle through a sophisticated protection scheme. The compound consists of several key components, each with a specific function:

| Component | Protecting Group | Function & Deprotection |

| α-Amino Group | Boc (tert-butoxycarbonyl) | A widely used protecting group that is stable under basic conditions but can be easily removed using moderate acids like trifluoroacetic acid (TFA). organic-chemistry.orgpeptide.com |

| Side-Chain Hydroxyl Group | Alloc (allyloxycarbonyl) | Protects the hydroxyl group of the threonine side chain. It is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. The Alloc group is selectively removed using palladium-based catalysts, such as Pd(PPh3)4. iris-biotech.degoogleapis.com |

| Carboxyl Group | DCHA (dicyclohexylamine salt) | The DCHA salt does not function as a protecting group in the traditional sense but improves the compound's crystallinity, facilitating purification and improving its shelf-life and handling characteristics. googleapis.comub.edu |

The presence of both an acid-labile (Boc) and a palladium-labile (Alloc) protecting group on the same molecule is a prime example of an orthogonal protection strategy . peptide.comiris-biotech.de This strategy is of paramount importance in complex syntheses, as it allows for the selective removal of one protecting group while leaving the others intact. This enables chemists to unmask specific reactive sites at will to perform subsequent chemical modifications, a critical capability for building intricate molecular structures.

Historical Development and Evolution of Threonine Derivatives in Peptide Synthesis

The field of peptide synthesis was revolutionized in 1963 by Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS), a technique for which he was awarded the Nobel Prize. peptide.com SPPS involves anchoring the C-terminal amino acid of a target peptide to an insoluble resin support and then sequentially adding the subsequent amino acids one by one. peptide.com This approach simplified the purification process, as excess reagents and byproducts could be washed away after each step. peptide.com

The success of SPPS relies heavily on the availability of suitably protected amino acids. The two major strategies that emerged were the Boc/Benzyl (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) approaches. altabioscience.comub.edu In the Boc strategy, the temporary N-α-protecting group is the acid-labile Boc group, while side-chain protecting groups are typically benzyl-based ethers or esters, which are removed at the end of the synthesis with strong acid. peptide.com

Threonine, with its secondary hydroxyl group on the side chain, presented unique challenges. The hydroxyl group is nucleophilic and can participate in unwanted side reactions during peptide coupling. Furthermore, studies on glycosylated threonine derivatives have shown they can undergo β-elimination side reactions under certain conditions, which is a different reaction pathway than the epimerization often seen with similar serine derivatives. nih.govacs.org This highlights that even minor structural differences between amino acids can significantly impact their reactivity during synthesis. nih.gov

The evolution of threonine derivatives has focused on developing side-chain protecting groups that are stable throughout the synthesis but can be removed without degrading the final peptide. The Alloc group is a relatively modern addition to the chemist's toolbox, offering a distinct advantage due to its unique removal condition (palladium catalysis), which is compatible with both Boc and Fmoc strategies. iris-biotech.de This allows for greater flexibility in synthetic design, especially for complex peptides where specific side-chain modifications are required post-synthesis.

Role as a Key Intermediate in Complex Molecular Architectures

The unique combination of protecting groups in this compound makes it a valuable intermediate for constructing complex, biologically active molecules. Its utility is particularly evident in the synthesis of therapeutic peptides and glycopeptides.

The orthogonal nature of the Alloc group is critical. For instance, in the synthesis of a complex peptide on a solid support using the Boc strategy, the Alloc group on a threonine residue remains in place during the repeated acid-based removal of the N-terminal Boc group. peptide.com Once the main peptide backbone is assembled, the Alloc group can be selectively removed with a palladium catalyst to reveal the threonine hydroxyl group. iris-biotech.de This newly freed hydroxyl group can then be modified, for example, by attaching a sugar moiety to create a glycopeptide, or by linking it to another molecular fragment.

This strategy is crucial in the synthesis of modern peptide drugs. For example, derivatives like Fmoc-Lys(Alloc)-OH are used in the synthesis of Sermaglutide, a complex therapeutic peptide. googleapis.comgoogle.comgoogle.com The Alloc group on the lysine (B10760008) side chain allows for its selective deprotection and subsequent modification after the main peptide chain has been built. googleapis.comgoogle.com this compound enables similar sophisticated strategies for molecules containing threonine. The serine/threonine ligation (STL) is another advanced technique where the unique reactivity of serine and threonine residues is exploited to join large, unprotected peptide fragments, further underscoring the importance of these amino acids in the synthesis of proteins. researchgate.netacs.org The ability to create site-specific modifications is essential for developing peptides with enhanced therapeutic properties and for studying protein function. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonyloxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO7.C12H23N/c1-6-7-19-12(18)20-8(2)9(10(15)16)14-11(17)21-13(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6,8-9H,1,7H2,2-5H3,(H,14,17)(H,15,16);11-13H,1-10H2/t8-,9+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZLCUXWCSXSPC-RJUBDTSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc L Thr Alloc Oh Dcha

Strategies for O-Allyloxycarbonyl (Alloc) Introduction

The allyloxycarbonyl (Alloc) group is a valuable protecting group for the hydroxyl function of threonine due to its stability under both acidic and basic conditions used for Boc and Fmoc group removal, respectively. ug.edu.plsigmaaldrich.com Its cleavage is typically achieved under mild, neutral conditions using a palladium(0) catalyst, ensuring the integrity of the peptide chain and other protecting groups. ug.edu.pltotal-synthesis.com

The primary precursor for this step is a suitably N-protected L-threonine derivative, often N-Boc-L-threonine, to prevent undesired reactions at the amino group. The key reagents for introducing the Alloc group are activated forms of allyl alcohol. These reagents are designed to react efficiently with the hydroxyl group of the threonine side chain.

Commonly used reagents include:

Allyl Chloroformate (Alloc-Cl) : A highly reactive acyl chloride that readily reacts with alcohols in the presence of a base. total-synthesis.com

Diallyl Dicarbonate (B1257347) (Alloc)₂O : An anhydride (B1165640) analog, similar in reactivity to di-tert-butyl dicarbonate ((Boc)₂O), which offers a good alternative to the chloroformate. total-synthesis.com

Alloc-OSu (N-allyloxycarbonyloxysuccinimide) : An active ester that provides a stable and selective means of introducing the Alloc group. total-synthesis.com

The choice of reagent can influence reaction conditions and byproducts. A base is typically required to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the Alloc-donating reagent.

The successful O-allyloxycarbonylation of the threonine side chain hinges on the careful selection of reaction parameters. Optimization is key to achieving high yields while minimizing side reactions, such as protection of the carboxylic acid or racemization.

The reaction typically involves dissolving the N-protected threonine in an appropriate aprotic solvent. A base is added to act as a proton scavenger. The choice of base and solvent is critical for the reaction's success. Pyridine (B92270) can often serve as both a base and a solvent, while other common systems include triethylamine (B128534) (NEt₃) or 4-dimethylaminopyridine (B28879) (DMAP) in solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (CH₃CN), or dichloromethane (B109758) (CH₂Cl₂). total-synthesis.com The Alloc reagent is then added, often at reduced temperatures to control the reaction's exothermicity.

| Reagent | Base | Solvent | Typical Conditions |

| Alloc-Cl | Pyridine | Tetrahydrofuran (THF) | Reaction performed at controlled temperatures, often starting at 0°C. total-synthesis.com |

| Alloc-Cl | NEt₃, DMAP | Acetonitrile (CH₃CN) | DMAP is used as a catalyst to enhance the reaction rate. total-synthesis.com |

| (Alloc)₂O | - | Dioxane/Water or CH₂Cl₂ | Can be used under various conditions, including aqueous mixtures. total-synthesis.com |

| Alloc-OSu | NEt₃ | Dichloromethane (CH₂Cl₂) | Offers a stable and selective protection method. total-synthesis.com |

Nα-tert-Butyloxycarbonyl (Boc) Protection Techniques

The tert-butyloxycarbonyl (Boc) group is one of the most widely used N-protecting groups in peptide synthesis, particularly in the Boc/benzyl (Bn) strategy. researchgate.netspringernature.com Its popularity stems from its ease of introduction and its lability under moderately acidic conditions, which are orthogonal to the cleavage conditions for many other protecting groups, including Alloc. wikipedia.org

The standard method for introducing the Boc group onto the α-amino group of an amino acid involves its reaction with di-tert-butyl dicarbonate ((Boc)₂O). wikipedia.org This reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity.

A variety of conditions can be employed for this transformation:

Aqueous Conditions : The amino acid can be dissolved in a mixed solvent system, such as dioxane/water or THF/water, with a base like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) to maintain an alkaline pH.

Anhydrous Conditions : For substrates sensitive to water, the reaction can be performed in organic solvents like methanol (B129727) (MeOH) or dimethylformamide (DMF) with an organic base such as triethylamine (TEA).

The choice of conditions depends on the solubility and stability of the starting amino acid or peptide. The reaction with (Boc)₂O is generally clean, with byproducts that are easy to remove.

| Base | Solvent System | Key Features | Reference(s) |

| NaOH or NaHCO₃ | Dioxane/Water | Standard, widely used method with easily removable byproducts. | |

| Triethylamine (TEA) | Methanol (MeOH) or DMF | Anhydrous conditions suitable for water-sensitive substrates. | |

| 4-Dimethylaminopyridine (DMAP) | Acetonitrile (CH₃CN) | Catalytic base used for efficient protection. | wikipedia.org |

| Sodium Hydroxide | Water/THF | Biphasic system, often performed at 0°C and warmed to room temperature. | wikipedia.org |

In a polyfunctional molecule like threonine, which possesses amino, carboxyl, and hydroxyl groups, selectivity is paramount. The N-protection step must proceed without significant side reactions at the other functional groups. Fortunately, the α-amino group is generally the most nucleophilic site under basic conditions, allowing for selective N-acylation.

The standard N-tert-butyloxycarbonylation of amino acids with (Boc)₂O in aqueous base is highly chemoselective for the amino group. organic-chemistry.org While the hydroxyl group of the threonine side chain can be acylated, this reaction is significantly slower, especially when using bicarbonate as the base. If a stronger catalyst like DMAP is used, O-acylation can occur over longer reaction times, so the reaction must be carefully monitored. By controlling the stoichiometry of the reagents and the reaction time, high selectivity for Nα-Boc protection can be achieved, leaving the hydroxyl and carboxyl groups available for subsequent modifications or protection.

Formation and Utility of Dicyclohexylamine (B1670486) (DCHA) Salt

Many N-protected amino acid derivatives, including Boc-L-Thr(Alloc)-OH, are often isolated and stored as dicyclohexylamine (DCHA) salts. bachem.com This practice offers several practical advantages in the context of peptide synthesis.

The formation of the DCHA salt is a straightforward acid-base reaction. The free carboxylic acid of the protected threonine derivative is treated with dicyclohexylamine, a secondary amine. nih.gov The resulting ammonium (B1175870) carboxylate salt is often a stable, crystalline solid that is easier to handle, purify, and store than the corresponding free acid, which may be an oil or an amorphous solid. bachem.comuoa.gr The improved crystallinity facilitates purification by recrystallization, ensuring a high purity of the building block, which is critical for successful peptide synthesis. bachem.com

The primary utility of the DCHA salt lies in its enhanced stability and ease of handling. bachem.compeptide.com However, before the amino acid derivative can be used in a peptide coupling reaction, the free carboxylic acid must be regenerated. This is accomplished by an acid-base extraction. peptide.compeptide.com The DCHA salt is dissolved or suspended in an organic solvent, and the solution is washed with a cold, aqueous acid solution, such as potassium bisulfate (KHSO₄) or dilute phosphoric acid. bachem.compeptide.com The use of phosphoric or sulfuric acid is often preferred over hydrochloric acid, as dicyclohexylammonium (B1228976) chloride is sparingly soluble and can complicate the workup. bachem.com This process protonates the carboxylate, regenerating the free acid in the organic layer, while the protonated dicyclohexylammonium ion remains in the aqueous phase. After separation and drying, the free N-protected amino acid is ready for the subsequent coupling step. bachem.compeptide.com

| Step | Reagents/Solvents | Purpose | Reference(s) |

| 1. Suspension | Ethyl acetate (B1210297), Dichloromethane (DCM), or other ethers | Dissolve or suspend the DCHA salt. | bachem.compeptide.com |

| 2. Acidification | Cold aqueous 10% Phosphoric Acid or KHSO₄ | Protonate the carboxylate and dissolve the salt into two clear phases. The aqueous phase pH should be ~2-3. | bachem.com |

| 3. Extraction | Water | Wash the organic phase to remove residual acid. The final aqueous wash should have a pH ≥4. | bachem.com |

| 4. Drying & Isolation | Anhydrous sodium sulfate, evaporation | Dry the organic layer and remove the solvent to yield the free acid. | bachem.compeptide.com |

Role of DCHA in Crystallization and Enhanced Handling

The use of dicyclohexylamine (DCHA) to form salts of N-protected amino acids is a common and highly effective strategy to improve their handling and purification, particularly when the free acid form is not readily crystalline. glpbio.com Many Boc-protected amino acids, including Boc-L-Thr(Alloc)-OH, are initially isolated as oils or amorphous solids, which can be challenging to purify and accurately weigh for subsequent reactions in peptide synthesis. glpbio.com

The formation of the DCHA salt introduces a bulky, rigid, and symmetrical counterion that promotes the formation of a stable crystal lattice. This transition from an oil to a crystalline solid offers several significant advantages:

Improved Handling: Crystalline solids are significantly easier to handle, transfer, and weigh accurately compared to viscous oils. This is crucial for maintaining stoichiometry in sensitive coupling reactions during peptide synthesis.

Enhanced Stability: DCHA salts of protected amino acids are often more stable than their corresponding free acids, allowing for longer-term storage without degradation.

Simplified Purification: The process of crystallization itself is a powerful purification technique. As the DCHA salt crystallizes from the solution, impurities are often left behind in the mother liquor. The resulting crystalline solid can then be further purified by recrystallization.

The general principle behind this technique is the neutralization of the acidic carboxyl group of the protected amino acid with the basic secondary amine, dicyclohexylamine. The resulting ionic interaction, coupled with the favorable packing of the bulky ions, drives the formation of a well-defined crystalline structure.

Practical Considerations for Salt Formation and Purification

The successful formation and purification of Boc-L-Thr(Alloc)-OH DCHA require careful attention to several practical details.

Salt Formation:

The formation of the DCHA salt is typically a straightforward acid-base reaction. The crude oily Boc-L-Thr(Alloc)-OH is dissolved in a non-polar organic solvent, such as diethyl ether or a mixture of ethyl acetate and hexane (B92381). Dicyclohexylamine (one molar equivalent) is then added slowly to this solution with stirring. The dicyclohexylammonium salt, being less soluble in the non-polar solvent, precipitates out of the solution and can be collected by filtration.

Purification by Recrystallization:

The crude DCHA salt can be further purified by recrystallization to remove any remaining impurities from the synthesis of the free acid. The choice of solvent system for recrystallization is critical. A common approach is to use a binary solvent system, such as a mixture of a more polar solvent in which the salt is soluble at elevated temperatures (e.g., ethyl acetate) and a less polar solvent in which it is less soluble at room temperature or below (e.g., hexane). The crude salt is dissolved in a minimal amount of the hot solvent, and the less polar solvent is then added until the solution becomes turbid. Upon cooling, the purified DCHA salt crystallizes out.

The purified this compound is typically a stable, white to off-white crystalline solid.

Liberation of the Free Acid:

Prior to its use in peptide synthesis, the free acid, Boc-L-Thr(Alloc)-OH, must be liberated from its DCHA salt. A standard procedure involves suspending the DCHA salt in a suitable organic solvent like ethyl acetate, t-butyl methyl ether, or a mixture of these. glpbio.com An aqueous solution of a weak acid, such as 10% phosphoric acid, is then added with stirring until the solid dissolves and two clear phases are formed. glpbio.com It is important to avoid using hydrochloric acid, as it can form the sparingly soluble dicyclohexylammonium chloride. glpbio.com After separation of the layers, the organic phase containing the free acid is washed, dried over an anhydrous drying agent like sodium sulfate, and the solvent is removed under reduced pressure to yield the purified Boc-L-Thr(Alloc)-OH, which is often an oil. glpbio.com

Orthogonal Protective Group Chemistry in Synthesis with Boc L Thr Alloc Oh Dcha

Mechanisms and Conditions for Alloc Deprotection

The removal of the Alloc group is a sophisticated process that relies on transition metal catalysis, offering a mild and highly selective method for deprotection. thaiscience.infowpmucdn.com

The most common method for Alloc group removal involves the use of a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0), written as Pd(PPh₃)₄. wpmucdn.comresearchgate.net The process is often referred to as the Tsuji-Trost reaction. The catalytic cycle can be described in three main steps: wpmucdn.com

Oxidative Addition : The active Pd(0) species, often a coordinatively unsaturated Pd(0)L₂ form that exists in equilibrium with Pd(PPh₃)₄, coordinates to the double bond of the allyl group. wpmucdn.com This is followed by an oxidative addition step where the palladium inserts into the carbon-oxygen bond, cleaving the allylic group from the protected hydroxyl and forming a cationic η³-palladium-π-allyl complex. wpmucdn.com

Formation of the π-Allyl Complex : The resulting intermediate is a stable π-allyl palladium complex. wpmucdn.com The carbamate (B1207046) anion is released, which subsequently decarboxylates to release the free hydroxyl group of the threonine residue and carbon dioxide.

Nucleophilic Attack and Regeneration : A nucleophilic "allyl scavenger" attacks the π-allyl complex, transferring the allyl group to the scavenger and regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle. wpmucdn.com

This catalytic process is highly efficient, often requiring only substoichiometric amounts of the palladium catalyst. nih.gov

The role of the scavenger is critical for the success of the Alloc deprotection. Without a scavenger, the liberated allyl cation can re-alkylate the newly deprotected functional group or other nucleophilic sites within the peptide. researchgate.net The scavenger acts as a trap for the allyl group, preventing these side reactions and ensuring the catalytic cycle proceeds efficiently. rsc.org

A variety of scavengers have been developed, each with specific advantages. The choice of scavenger can influence reaction kinetics and compatibility with other functional groups. researchgate.net

| Scavenger | Typical Conditions | Notes |

| Phenylsilane (PhSiH₃) | 20-24 equivalents with Pd(PPh₃)₄ in DCM | A very efficient and commonly used scavenger that leads to a clean reaction. wpmucdn.comresearchgate.net |

| Amine-borane complexes (e.g., Me₂NH·BH₃) | 40 equivalents with Pd(PPh₃)₄ | Allows for fast deprotection under near-neutral conditions and is effective for removing Alloc from secondary amines. researchgate.netrsc.org |

| N,N'-Dimethylbarbituric acid | 10 equivalents with Pd(PPh₃)₄ in DMF/DCM | An acidic scavenger that can be useful when basic or strongly nucleophilic conditions are to be avoided. nih.gov |

| Morpholine | Used in some protocols, but can be less efficient than other options. researchgate.net | Can lead to incomplete reactions or side products in some cases. researchgate.net |

This interactive table compares different scavengers used for palladium-catalyzed Alloc deprotection.

The choice of solvent is also important. Dichloromethane (B109758) (DCM) is a common solvent for this reaction, often used in combination with others like N,N-dimethylformamide (DMF) to ensure proper swelling of the solid-phase resin and dissolution of reagents. wpmucdn.comnih.gov

The palladium-catalyzed deprotection of the Alloc group is generally a rapid and thermodynamically favorable process. rsc.org The reaction is driven by the formation of the stable π-allyl complex and the subsequent irreversible trapping of the allyl group by the scavenger. wpmucdn.com

Studies have shown that under optimal conditions, the reaction can be very fast. For instance, half-reaction times of less than 5 minutes at room temperature have been reported for the deprotection of some Alloc derivatives in solution. rsc.org On solid-phase, the kinetics can be influenced by factors such as the resin matrix, peptide sequence, and solvent system. researchgate.net Research into the deprotection of Alloc groups from secondary amines versus primary amines has highlighted differences in reaction kinetics, suggesting that the steric and electronic environment of the protected group plays a significant role. researchgate.net

Mechanisms and Conditions for Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group due to its stability under many synthetic conditions and its facile removal under acidic conditions. This acid-labile nature is the key to its utility in multistep syntheses.

Acid-Labile Removal (e.g., Trifluoroacetic Acid, HCl)

The deprotection of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). peptide.comthaiscience.infoacs.orgnih.gov The underlying mechanism for this removal is consistent for both acids and proceeds through a series of steps initiated by protonation of the carbamate's carbonyl oxygen. peptide.comthaiscience.info This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. peptide.comthaiscience.info The newly liberated amine is then protonated by the excess acid in the reaction medium, forming the corresponding ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride salt). peptide.comthaiscience.info

Commonly, TFA is used in a solution with a scavenger in dichloromethane (DCM), while HCl is often used as a solution in an organic solvent like dioxane or methanol (B129727). researchgate.netresearchgate.netbiosynth.com The choice between TFA and HCl can depend on the specific substrate and the desired salt form of the final product. For instance, 4M HCl in dioxane is a common reagent for Boc deprotection. researchgate.net

Table 1: Common Reagents and Conditions for Boc Deprotection

| Reagent | Typical Concentration/Solvent | Reaction Time | Product Salt Form |

| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) | 15-30 minutes | Trifluoroacetate |

| Hydrogen Chloride (HCl) | 4M in Dioxane | 30 minutes | Hydrochloride |

Side Reaction Mitigation during Boc Cleavage (e.g., t-Butyl Cation Scavenging)

A significant challenge during the acid-mediated cleavage of the Boc group is the generation of the highly reactive tert-butyl cation. thaiscience.info This electrophilic species can lead to undesirable side reactions, particularly the alkylation of nucleophilic residues within the substrate, such as tryptophan, methionine, and tyrosine. highfine.com To prevent these side reactions, "scavengers" are added to the deprotection cocktail. These scavengers are nucleophilic compounds that are more reactive towards the t-butyl cation than the sensitive residues of the substrate.

Commonly used scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole (B89551). sigmaaldrich.com These molecules efficiently trap the t-butyl cation, thereby preventing its reaction with the desired product. For example, TIS can reduce the t-butyl cation to isobutane, while thioanisole can be alkylated by the cation. The selection of a scavenger or a scavenger cocktail is crucial for achieving a high yield and purity of the deprotected product, especially in the context of complex peptide synthesis. highfine.com

Table 2: Common Scavengers for t-Butyl Cation

| Scavenger | Mechanism of Action | Target Residues Protected |

| Triisopropylsilane (TIS) | Hydride donor, reduces the cation | Tryptophan, Methionine, Tyrosine |

| Thioanisole | Aromatic nucleophile, undergoes alkylation | Tryptophan, Methionine, Tyrosine |

| Water | Nucleophile, forms t-butanol | General purpose |

| Anisole | Aromatic nucleophile, undergoes alkylation | Tryptophan, Tyrosine |

Applications of Boc L Thr Alloc Oh Dcha in Advanced Organic and Peptide Synthesis

Role as a Core Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support. peptide.combiosynth.com Boc-L-Thr(Alloc)-OH DCHA serves as a critical reagent within the Boc/Bzl protection strategy, where the N-terminal Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), and side-chain protecting groups are typically benzyl-based, requiring a strong acid such as hydrofluoric acid (HF) for final cleavage. peptide.com The Alloc group on the threonine side chain offers orthogonality, as it is stable under the acidic conditions used for Boc removal but can be selectively cleaved using palladium catalysis. thaiscience.infoiris-biotech.de

The incorporation of Boc-L-Thr(Alloc)-OH into a growing peptide chain is a critical step that requires the activation of its free carboxyl group. Before activation, the DCHA salt must be neutralized to liberate the carboxylic acid. This is followed by the addition of a coupling reagent to form a highly reactive intermediate that readily acylates the free N-terminal amine of the resin-bound peptide.

Common coupling reagents used for this purpose include carbodiimides and phosphonium (B103445) or aminium/uronium salts.

Carbodiimides: Reagents like N,N'-Diisopropylcarbodiimide (DIC) are frequently used. peptide.com To minimize the risk of racemization and side reactions, an additive such as 1-Hydroxybenzotriazole (B26582) (HOBt) is often included. peptide.com

Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide rapid and efficient coupling with low levels of racemization, making them suitable for standard and challenging couplings alike. peptide.compeptide.com

Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective reagent that converts the carboxylic acid into a reactive ester, facilitating amide bond formation.

The choice of reagent and conditions can be tailored based on the specific sequence and scale of the synthesis.

| Coupling Reagent Class | Example(s) | Key Characteristics |

| Carbodiimides | DIC | Cost-effective; often used with additives like HOBt to suppress racemization. peptide.com |

| Uronium/Aminium Salts | HBTU, HATU | High coupling efficiency, fast reaction times, low racemization. peptide.com Suitable for difficult sequences. |

| Phosphonium Salts | PyBOP | Generates reactive esters for efficient acylation; also effective for sterically hindered couplings. |

Threonine is a β-branched amino acid, which can present steric hindrance during the coupling reaction, leading to incomplete acylation. This problem is often exacerbated in "difficult" sequences that are prone to aggregation. To ensure the complete incorporation of Boc-L-Thr(Alloc)-OH in such cases, several strategies are employed:

Use of Potent Coupling Reagents: High-efficiency reagents like HATU or HBTU are preferred as they promote faster and more complete reactions, which can outcompete peptide chain aggregation. peptide.com

Extended Coupling Times and Double Coupling: Allowing the reaction to proceed for a longer duration or performing the coupling step twice with a fresh portion of the activated amino acid can drive the reaction to completion.

In Situ Neutralization: In standard Boc-SPPS, the N-terminal amine salt (formed after TFA deprotection) is neutralized in a separate step before coupling. peptide.com For difficult sequences, in situ neutralization protocols, where the neutralization and coupling occur simultaneously, can be more effective. This method minimizes the time the free N-terminus is exposed, reducing the opportunity for aggregation to occur before coupling. peptide.com

Synthesis of Modified Peptides and Peptidomimetics

The ability to perform site-specific modifications is crucial for developing peptides with enhanced therapeutic properties and for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved stability or bioavailability. mdpi.comnih.gov The use of this compound is instrumental in this area.

Once the threonine's hydroxyl group is selectively unmasked via Alloc deprotection, a wide range of moieties can be attached. This allows for the synthesis of:

Glycopeptides: A sugar moiety can be attached to the threonine side chain, a modification crucial for studying protein function and cell recognition.

Phosphopeptides: A phosphate (B84403) group can be introduced to mimic post-translational phosphorylation, which is vital for cell signaling pathways.

Lipopeptides: Attaching a lipid chain can enhance membrane association and improve the pharmacokinetic profile of a peptide drug.

Branched or Cyclic Peptides: The deprotected hydroxyl group can serve as an anchor point for building a second peptide chain or for cyclization with another part of the molecule.

Peptidomimetics: Non-peptidic groups can be conjugated to the threonine side chain to alter the peptide's conformation, stability, or binding affinity. nih.gov

This strategic, site-specific modification, enabled by the orthogonality of the Alloc group in this compound, is a powerful tool for modern drug discovery and biochemical research.

Applications in Branched Peptide Synthesis

The synthesis of branched peptides, which feature peptide chains branching off from the side chain of a central amino acid, relies heavily on orthogonal protecting group strategies. The Alloc group of this compound is fully compatible with both Fmoc/tBu and standard Boc/Bzl solid-phase peptide synthesis (SPPS) chemistries, making it an ideal candidate for creating such structures. thaiscience.infowpmucdn.com

The general approach to synthesizing a branched peptide using this compound involves the following key steps:

Incorporation of the Branching Residue: The this compound is incorporated into the growing peptide chain using standard coupling protocols. The Boc group is then removed with a mild acid like trifluoroacetic acid (TFA) to allow for the elongation of the main peptide backbone.

Selective Deprotection of the Alloc Group: Once the main chain is assembled, the Alloc group on the threonine side chain is selectively removed. This is typically achieved under mild and neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane. wpmucdn.comnih.gov This deprotection is orthogonal to the acid-labile Boc and other side-chain protecting groups, ensuring the integrity of the rest of the peptide.

Synthesis of the Branched Chain: With the threonine hydroxyl group now free, a second peptide chain can be synthesized by coupling the first amino acid of the branch to this newly available functional group.

This methodology allows for the precise control over the point of branching and the composition of the branched peptide chain.

| Step | Reagents and Conditions | Purpose | Orthogonality |

| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | Removal of the N-terminal Boc group for linear chain elongation. | Stable Alloc and other side-chain protecting groups. |

| Alloc Deprotection | Pd(PPh₃)₄, Phenylsilane in DCM | Selective removal of the Alloc group from the threonine side chain to expose the branching point. | Stable Boc, Fmoc, and other acid/base-labile protecting groups. |

| Peptide Coupling | Standard coupling reagents (e.g., HBTU, HATU, DIC/HOBt) | Elongation of the main and branched peptide chains. | Dependent on the specific protecting groups used in the coupled amino acids. |

Contribution to Cyclic Peptide Architectures

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. The on-resin cyclization of peptides is a powerful technique for their synthesis, and this compound is a valuable tool in this context. The Alloc group's orthogonality allows for the selective deprotection of the threonine side chain, enabling its participation in a side-chain-to-side-chain or side-chain-to-backbone cyclization. nih.gov

A common strategy for forming a lactam bridge involves pairing an Alloc-protected amino acid with another amino acid bearing a complementary orthogonally protected side chain, such as an allyl (All) ester. The synthesis proceeds as follows:

Linear Peptide Synthesis: The linear peptide is assembled on a solid support, incorporating this compound and, for instance, an aspartic acid or glutamic acid residue protected with an allyl ester.

Simultaneous Deprotection: The Alloc and allyl groups are simultaneously and selectively removed using a palladium(0) catalyst.

On-Resin Cyclization: The newly freed hydroxyl group of threonine and the carboxylic acid of the other residue are then coupled using standard peptide coupling reagents to form the cyclic structure.

This approach has been successfully employed in the synthesis of various cyclic peptides, demonstrating the reliability of the Alloc/allyl deprotection strategy for creating these constrained architectures. nih.gov

| Cyclization Strategy | Orthogonal Protecting Groups | Deprotection Reagent | Resulting Linkage |

| Side-chain-to-side-chain | Alloc (on Thr) and Allyl ester (on Asp/Glu) | Pd(PPh₃)₄ / Scavenger | Ester/Lactone Bridge |

| Side-chain-to-side-chain | Alloc (on Thr) and Fmoc (on Lys/Orn) | Piperidine (for Fmoc), then Pd(PPh₃)₄ (for Alloc) | Ether-Amide Bridge |

| Side-chain-to-N-terminus | Alloc (on Thr) | Pd(PPh₃)₄ / Scavenger | Ether Linkage |

Preparation of Post-Translationally Modified Peptide Analogues

Post-translational modifications (PTMs) play a crucial role in regulating protein function. The synthesis of peptides containing PTMs is essential for studying their biological effects. This compound serves as a key building block for introducing modifications at the threonine side chain, such as phosphorylation and glycosylation.

Phosphopeptide Synthesis: To synthesize a phosphothreonine-containing peptide, the Alloc group can be selectively removed on the solid support, followed by a phosphorylation step. This "post-synthetic" phosphorylation approach allows for the introduction of the phosphate group at a specific site. The process typically involves:

Peptide Assembly: The peptide is synthesized on a solid support with Boc-L-Thr(Alloc)-OH incorporated at the desired phosphorylation site.

Alloc Deprotection: The Alloc group is removed using a palladium(0) catalyst.

Phosphorylation: The exposed hydroxyl group is then phosphorylated using a suitable phosphitylating agent (e.g., a phosphoramidite) followed by oxidation.

Glycopeptide Synthesis: In the synthesis of O-linked glycopeptides, the Alloc group provides an orthogonal handle for attaching a carbohydrate moiety. researchgate.netnih.gov The strategy can involve:

Selective Deprotection: After assembly of the peptide backbone, the Alloc group on the threonine residue is removed.

Glycosylation: A glycosyl donor is then coupled to the free hydroxyl group.

Alternatively, a pre-glycosylated Boc-L-Thr(Alloc)-OH building block can be synthesized and then incorporated into the peptide chain, although this can be more synthetically challenging. The use of the Alloc group in glycopeptide synthesis is advantageous due to its stability to the conditions used for both Boc and Fmoc strategies. researchgate.net

| Modification | General Strategy | Key Reagents |

| Phosphorylation | Post-synthetic phosphorylation on-resin | 1. Pd(PPh₃)₄ for Alloc removal. 2. Phosphoramidite and an activator (e.g., tetrazole), followed by an oxidizing agent (e.g., t-BuOOH). |

| Glycosylation | Post-synthetic glycosylation on-resin | 1. Pd(PPh₃)₄ for Alloc removal. 2. A glycosyl donor (e.g., glycosyl halide or trichloroacetimidate) with a suitable promoter. |

Contributions to Total Synthesis of Complex Natural Products

The principles of orthogonal protection are not limited to peptide synthesis but are also fundamental in the total synthesis of complex natural products, particularly those of peptidic or depsipeptidic nature. Depsipeptides are compounds that contain both amide and ester bonds in their backbone.

The utility of Alloc-protected amino acids in this context is exemplified by the total synthesis of the cyclic lipodepsipeptide orfamide A. nih.gov While this specific synthesis utilized an Alloc-protected valine, the chemical principles are directly transferable to the use of this compound for the synthesis of threonine-containing depsipeptides.

In the synthesis of orfamide A, an ester building block was created by coupling an Alloc-protected amino acid with a hydroxyl-containing residue. This pre-formed ester was then incorporated into the growing peptide chain during solid-phase synthesis. The Alloc group was later removed to facilitate further transformations, such as macrolactamization. This strategy highlights how this compound can be a crucial component in the modular and convergent synthesis of complex natural products. nih.govnih.gov

The ability to selectively deprotect the threonine side chain allows for the formation of ester linkages within the peptide backbone, a key feature of many biologically active natural products.

| Natural Product Class | Role of this compound | Key Synthetic Transformation |

| Cyclic Depsipeptides | Introduction of a threonine residue that can form an ester bond in the macrocycle. | Selective deprotection of the Alloc group followed by intramolecular esterification (macrolactonization). |

| Linear Depsipeptides | Formation of an ester linkage at a specific threonine position within a linear peptide chain. | Intermolecular esterification with another amino acid or hydroxy acid after selective Alloc deprotection. |

| Modified Peptidic Natural Products | Serves as a handle for the introduction of non-peptidic moieties onto the threonine side chain. | Selective Alloc deprotection followed by coupling with the desired chemical entity. |

Advanced Analytical and Purification Methodologies

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone for both the analysis and purification of protected amino acids. The choice of technique depends on the scale and the required purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of non-volatile compounds like Boc-L-Thr(Alloc)-OH DCHA. bmrb.io It offers high resolution and sensitivity, making it ideal for assessing the purity of the final product and for isolating it from reaction mixtures.

Analytical HPLC is primarily used for purity assessment. A small amount of the sample is injected into the system to obtain a chromatogram that shows the main compound and any impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). bmrb.io The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic molecules, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time. Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is often added to the mobile phase to improve peak shape and resolution by acting as an ion-pairing agent. bmrb.io

Preparative HPLC is used for the purification of the compound on a larger scale. The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. researchgate.netgoogle.com The goal is to isolate the peak corresponding to this compound from the peaks of any impurities. After separation, the collected fractions containing the pure compound are typically lyophilized to remove the mobile phase and obtain the final product.

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 4.6 x 250 mm, 5 µm | C18, 20 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 30 min | 20-80% B over 40 min |

| Flow Rate | 1.0 mL/min | 15-20 mL/min |

| Detection | UV at 210-220 nm | UV at 210-220 nm |

| Sample Load | µg to low mg | mg to g |

For larger-scale purifications where preparative HPLC may not be cost-effective, traditional column chromatography and its more rapid variant, flash chromatography, are employed. These techniques use a solid stationary phase, typically silica (B1680970) gel, packed into a glass column. The compound is loaded onto the top of the column and eluted with a solvent system (mobile phase) of increasing polarity.

The separation is based on the principle of adsorption. The different components of the mixture will have varying affinities for the silica gel and will, therefore, travel down the column at different rates. For a moderately polar compound like Boc-L-Thr(Alloc)-OH, a solvent system such as a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used. The polarity of the mobile phase is gradually increased to elute the compounds from the column. The progress of the separation is monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).

| Parameter | Column Chromatography | Flash Chromatography |

| Stationary Phase | Silica Gel (60-200 µm) | Silica Gel (40-63 µm) |

| Mobile Phase | Hexane/Ethyl Acetate (B1210297) gradient | Hexane/Ethyl Acetate gradient |

| Elution | Gravity-fed | Pressure-driven |

| Separation Time | Hours to days | Minutes to hours |

| Resolution | Moderate to high | Good |

| Scale | mg to kg | mg to >100 g |

Spectroscopic Characterization Beyond Basic Identification

While chromatography is essential for purification and purity assessment, spectroscopic techniques are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum , the chemical shift, integration, and multiplicity of each signal provide information about the electronic environment, the number of protons, and the neighboring protons, respectively. For this compound, one would expect to see characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the Alloc group (multiplets in the 4.5-6.0 ppm region), the threonine backbone, and the dicyclohexylamine (B1670486) (DCHA) counter-ion (broad multiplets in the 1.0-3.0 ppm range).

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Key signals would include those from the carbonyl carbons of the Boc and carboxylic acid groups (around 155-175 ppm), the carbons of the Alloc group (around 65 ppm for the -O-CH₂- and in the 117-133 ppm range for the vinyl carbons), and the carbons of the threonine and DCHA moieties.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the structure by establishing connectivity between protons and between protons and carbons.

Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):

~1.2-1.3: Doublet, 3H (CH₃ of threonine)

~1.4: Singlet, 9H (t-butyl of Boc group)

~1.1-2.0: Multiplets, 20H (CH₂ of DCHA)

~3.0: Broad multiplet, 2H (CH-N of DCHA)

~4.2-4.4: Multiplets, 2H (α-CH and β-CH of threonine)

~4.6: Doublet, 2H (-O-CH₂- of Alloc)

~5.2-5.4: Multiplets, 2H (=CH₂ of Alloc)

~5.9: Multiplet, 1H (-CH= of Alloc)

~5.3-5.5: Broad singlet, 1H (NH of Boc)

~8.0-9.0: Broad singlet, 2H (NH₂⁺ of DCHA)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. For a non-volatile and thermally labile compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used.

In positive ion mode ESI-MS, the compound is expected to be detected as its protonated molecule [M+H]⁺, where M is the free acid form of Boc-L-Thr(Alloc)-OH. The DCHA salt will dissociate in solution, and the protonated dicyclohexylamine may also be observed. The accurate mass measurement from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the parent ion. Characteristic fragmentation patterns for Boc-protected amino acids often involve the loss of the Boc group or parts of it (e.g., loss of isobutylene, C₄H₈, or the entire Boc group, C₅H₉O₂). Fragmentation of the Alloc group and the threonine side chain can also provide further structural confirmation.

Expected m/z values in ESI-MS (Positive Mode):

Boc-L-Thr(Alloc)-OH + H⁺: C₁₂H₂₀NO₅ + H⁺ = 260.13 m/z

Dicyclohexylamine + H⁺: C₁₂H₂₃N + H⁺ = 182.19 m/z

This compound + H⁺: C₂₄H₄₂N₂O₅ + H⁺ = 443.31 m/z (less likely to be observed intact)

Qualitative and Quantitative Analysis of Reaction Progress and Completion

Monitoring the progress of the reaction to introduce the Alloc group onto the hydroxyl of Boc-L-threonine is crucial for optimizing reaction conditions and determining the endpoint of the reaction.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective qualitative technique for monitoring reaction progress. bachem.com A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica gel) alongside the starting materials. The plate is then developed in an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The relative retention factors (Rf) of the spots provide information about the polarity of the compounds.

HPLC can also be used for quantitative monitoring of reaction progress. By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC, the percentage conversion of the starting material to the product can be accurately determined. This is achieved by comparing the peak areas of the starting material and the product in the chromatograms. This method provides more precise information than TLC and is particularly useful for kinetic studies and for ensuring the complete consumption of the starting material before work-up. ajpamc.com

Mechanistic and Stereochemical Considerations in Synthesis with Boc L Thr Alloc Oh Dcha

Racemization Prevention and Control during Coupling Reactions

Racemization, the loss of stereochemical purity at the α-carbon of an amino acid, is a significant risk during the activation step of peptide bond formation. For urethane-protected amino acids like Boc-L-Thr(Alloc)-OH, the primary mechanism of racemization involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. The electron-withdrawing nature of the urethane (B1682113) protecting group (Boc) generally suppresses the formation of this intermediate, thus retaining the optical purity of the amino acid. However, the choice of coupling reagents and reaction conditions can still influence the extent of epimerization. nih.govpeptide.combachem.comnih.gov

The selection of a coupling reagent is critical for minimizing racemization while ensuring efficient amide bond formation. Coupling reagents function by activating the carboxylic acid group of the incoming amino acid, making it susceptible to nucleophilic attack by the N-terminal amine of the peptide chain. This activation, however, can also increase the acidity of the α-proton, facilitating its abstraction and subsequent racemization. nih.govuni-kiel.de

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used activators. bachem.com When used alone, they can lead to significant racemization. The activation proceeds through a highly reactive O-acylisourea intermediate. peptide.com To suppress racemization, carbodiimides are almost always used in conjunction with additives. peptide.combachem.com

Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for controlling racemization. peptide.combachem.com They react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization than the O-acylisourea itself. nih.govpeptide.com Oxyma-based reagents have been shown to be particularly effective at suppressing racemization. nih.govacs.org The use of copper(II) chloride in combination with HOBt has also been reported to reduce racemization levels. peptide.com

Phosphonium (B103445) and Uronium/Aminium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and (Benzotriazol-1-yloxy)bis(dimethylamino)carbenium hexafluorophosphate (HBTU) are known for high coupling efficiency and lower racemization rates compared to carbodiimides used without additives. bachem.comuni-kiel.de HATU, the HOAt-based aminium salt, is particularly effective due to the neighboring group effect of the pyridine (B92270) nitrogen in the HOAt moiety. acs.org However, even with these reagents, some level of racemization can occur, especially with sensitive amino acids like histidine and cysteine. nih.govpeptide.com

Reaction conditions also play a vital role. Lower temperatures and the use of non-polar solvents can decrease the rate of racemization. The choice of base is also critical; sterically hindered non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over less hindered bases like triethylamine (B128534) to minimize side reactions, including racemization. bachem.com

| Coupling Reagent Class | Examples | Typical Additive | Racemization Risk (General) | Mitigation Strategy |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt, Oxyma | High (without additive) | Mandatory use of additives like HOBt or Oxyma. bachem.com |

| Phosphonium Salts | PyBOP, PyAOP | None (reagent contains HOBt/HOAt moiety) | Medium | Use of HOAt-based versions (PyAOP) for sensitive couplings. bachem.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, COMU | None (reagent contains HOBt/HOAt/Oxyma moiety) | Low | HATU and COMU are generally preferred for minimizing racemization. bachem.com |

The protecting group strategy is fundamental to maintaining chiral integrity. In Boc-L-Thr(Alloc)-OH, two key protecting groups are employed: the N-α-tert-butyloxycarbonyl (Boc) group and the O-allyloxycarbonyl (Alloc) group.

Boc (N-α-protection): The Boc group is a urethane-type protecting group that effectively suppresses racemization by reducing the tendency of the activated amino acid to form an oxazolone (B7731731) intermediate. nih.govcreative-peptides.com The lone pair of electrons on the urethane nitrogen participates in resonance, making it less available to attack the activated carboxyl group, which is a key step in oxazolone formation. This inherent property of the Boc group is a major advantage in preserving the stereochemistry of the amino acid during coupling. peptide.com

Alloc (Side-Chain Protection): The Alloc group protects the hydroxyl function on the threonine side chain. This prevents side reactions such as O-acylation by the activated carboxyl group of another amino acid. biosynth.com The Alloc group is stable under the acidic conditions used for Boc removal (e.g., trifluoroacetic acid, TFA) and the basic conditions sometimes used in peptide synthesis. thaiscience.infosigmaaldrich.com Its removal is achieved under specific, mild conditions using a palladium(0) catalyst, making it orthogonal to both the Boc and Fmoc strategies. sigmaaldrich.comnih.gov This orthogonality ensures that the side-chain protection remains intact during the peptide chain elongation, preventing any potential side reactions that could compromise the main peptide structure or chiral purity. biosynth.comthaiscience.info

The combination of the Boc group's inherent resistance to racemization and the stable, orthogonal protection of the side chain by the Alloc group provides a robust strategy for maintaining the chiral integrity of the threonine residue throughout the synthesis.

Side Reaction Pathways and Mitigation Strategies

Beyond racemization, several other side reactions can occur during peptide synthesis, leading to impurities that are often difficult to separate from the target peptide. Understanding these pathways is crucial for developing effective mitigation strategies.

Aspartimide formation is a well-known side reaction in peptide synthesis, but it is specific to sequences containing aspartic acid (Asp). peptide.com It involves the cyclization of the aspartic acid side-chain carboxyl group with the backbone amide nitrogen, particularly when the following amino acid is glycine, serine, or alanine. This reaction is not relevant to threonine-containing peptides as threonine lacks the side-chain carboxyl group necessary for this cyclization. The analogous side reaction for threonine, O-acylation of an unprotected hydroxyl group, is prevented by the use of the Alloc protecting group in Boc-L-Thr(Alloc)-OH.

Diketopiperazine (DKP) formation is a major side reaction that occurs at the dipeptide stage of solid-phase peptide synthesis. peptide.comresearchgate.net After the coupling of the second amino acid (in this case, Boc-L-Thr(Alloc)-OH) and the subsequent deprotection of its N-terminal Boc group, the newly liberated amine can intramolecularly attack the ester linkage anchoring the dipeptide to the resin. This results in the cleavage of the dipeptide from the resin as a cyclic diketopiperazine. nih.govbaranlab.org

This side reaction is particularly prevalent when proline is the C-terminal or penultimate residue but can occur with any dipeptide sequence. peptide.comresearchgate.netresearchgate.net

Mitigation Strategies:

Rapid Coupling of the Third Amino Acid: Minimizing the time the deprotected dipeptide-resin is exposed before the next coupling step can reduce the opportunity for DKP formation.

Use of Sterically Hindered Resins: Resins like 2-chlorotrityl chloride (2-CTC) resin are less prone to DKP formation because the bulky trityl linkage sterically hinders the intramolecular cyclization. peptide.com

Dipeptide Coupling: Instead of a stepwise addition, a pre-formed dipeptide can be coupled to the first amino acid on the resin, bypassing the vulnerable dipeptide-resin stage.

Several other side reactions can affect the yield and purity of the final peptide.

N-Acylurea Formation: This side reaction is specific to the use of carbodiimide (B86325) coupling reagents (e.g., DCC, DIC). The reactive O-acylisourea intermediate can undergo an intramolecular O-to-N acyl transfer to form a stable, unreactive N-acylurea. nih.govthieme-connect.de This not only consumes the activated amino acid, reducing the coupling yield, but the N-acylurea byproduct can also be difficult to remove during purification. peptide.comthieme-connect.de

Mitigation: The use of additives like HOBt or Oxyma is highly effective in preventing N-acylurea formation. These additives rapidly trap the O-acylisourea intermediate to form an active ester, which is not susceptible to this rearrangement. peptide.com

Side Reactions of the Alloc Group: While generally stable, the Alloc group's double bond can be susceptible to reduction under certain conditions. For instance, if hydrazine (B178648) is used in the synthesis to remove other protecting groups (like Dde or ivDde), it may contain diazine impurities that can reduce the allyl double bond. This side reaction can be prevented by adding a scavenger like allyl alcohol to the hydrazine solution. sigmaaldrich.com

O-Acylation: If the hydroxyl group of threonine were unprotected, it could be acylated by the activated carboxyl group of an incoming amino acid, leading to branched peptides. The Alloc group in Boc-L-Thr(Alloc)-OH effectively prevents this side reaction. biosynth.com

Conformational Analysis and its Impact on Reactivity

The precise three-dimensional arrangement of the amino acid derivative, Boc-L-Thr(Alloc)-OH DCHA, plays a pivotal role in its reactivity during peptide synthesis. While specific crystallographic or detailed NMR conformational studies for this exact compound are not extensively available in the public domain, a comprehensive understanding can be constructed by analyzing the conformational tendencies of its constituent parts: the N-terminal Boc-protecting group, the Alloc-protected threonine side chain, and the dicyclohexylammonium (B1228976) (DCHA) counterion.

The conformational freedom of the Boc-L-Thr(Alloc)-OH molecule is primarily dictated by the rotational possibilities around several key single bonds. The bulky tert-butyl group of the Boc protecting group can influence the orientation of the carbamate (B1207046) linkage, potentially leading to distinct rotamers. Studies on similar N-Boc protected amino acids suggest that intramolecular hydrogen bonding can occur between the N-H proton and one of the carbonyl oxygens of the Boc group or the carboxylic acid, which can restrict conformational flexibility.

Furthermore, the threonine side chain, protected by the allyloxycarbonyl (Alloc) group, introduces additional rotational variables. The presence of the Alloc group, while crucial for preventing side reactions, adds steric bulk to the β-carbon of the threonine residue. This steric hindrance can influence the preferred rotameric conformation of the side chain, which in turn can affect the accessibility of the carboxylic acid for activation and subsequent coupling.

Future Directions and Emerging Research Avenues

Greener Synthetic Approaches and Sustainable Methodologies

Traditional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is notorious for its heavy reliance on hazardous organic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM), as well as large excesses of reagents, leading to significant chemical waste. advancedchemtech.combiomatik.com Consequently, a major thrust of future research is the development of greener and more sustainable synthetic methodologies. oxfordglobal.com

Key strategies in this area include:

Green Solvents: Replacing conventional solvents is a primary target. Water, the biological medium for protein synthesis, is an ideal but challenging alternative due to the poor solubility of many protected amino acids. nih.govgreentech.fr Research is exploring the use of water-based systems, sometimes with the aid of surfactants or as part of biphasic systems, to facilitate peptide coupling. greentech.fr Other greener solvents like ethanol (B145695) and 2-methyltetrahydrofuran (B130290) are also being investigated as replacements for more toxic options. advancedchemtech.com

Protecting Group Strategy: The development of water-soluble (hydrosoluble) protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, is a significant advance. nih.govgreentech.fr Such groups enable peptide assembly to be performed entirely in aqueous media, drastically reducing organic solvent waste. nih.gov Furthermore, minimal-protection strategies, where side chains like that of tyrosine or arginine are left unprotected, are being developed to reduce the number of synthetic steps and the volume of trifluoroacetic acid (TFA) needed for final deprotection. researchgate.net

Enzymatic and Bio-inspired Methods: Researchers are also exploring chemo-enzymatic peptide synthesis (CEPS) and other bio-inspired methods. researchgate.net For instance, using enzymes to incorporate CO2 directly into molecules offers a greener route to producing amino acid building blocks, avoiding toxic reagents like hydrogen cyanide. thechemicalengineer.com

These approaches aim to reduce the environmental impact of producing peptides and their building blocks, making the synthesis of molecules like Boc-L-Thr(Alloc)-OH DCHA and their subsequent use in peptide manufacturing more sustainable. researchgate.net

Integration into Automated Synthesis Platforms and High-Throughput Screening

The demand for novel peptides in drug discovery and materials science has driven the integration of building blocks like this compound into automated synthesis platforms. nih.gov Automation significantly accelerates the otherwise laborious process of peptide synthesis, enabling the rapid production of single peptides and, crucially, large libraries of peptides for high-throughput screening (HTS). cem.comnih.gov

Modern peptide research often involves screening libraries of hundreds or thousands of peptides to identify candidates with desired biological activity. cem.comnih.gov Automated microwave-assisted SPPS platforms can now synthesize up to 24 peptides consecutively without user intervention, maximizing productivity. cem.com This is achieved by automating the transfer of pre-loaded amino acid resins to the synthesizer. cem.com

High-throughput experimentation (HTE) workflows are also being developed to rapidly screen and optimize reaction conditions for peptide synthesis and modification on the solid support. acs.org Using microscale 96-well plate formats, researchers can quickly identify the most effective reagents and conditions for a particular synthetic step before scaling up. acs.org This is particularly valuable for complex modifications or for developing robust methods suitable for library synthesis. acs.org

The combination of automated synthesis and HTS allows for:

Rapid Lead Discovery: Generation and screening of large, diverse peptide libraries to identify new therapeutic leads. nih.govbmglabtech.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of a peptide sequence to understand how changes in structure affect its biological function.

Materials Science: Discovery of peptides with novel material properties.

The ability to reliably incorporate specialized amino acids like those protected with an Alloc group is essential for these platforms, as it expands the chemical diversity and functional potential of the peptide libraries that can be created. bmglabtech.com

Computational Studies and Molecular Modeling for Predictive Synthesis

Computational chemistry and molecular modeling are becoming indispensable tools for predicting and optimizing peptide synthesis. These approaches offer insights that are often difficult to obtain through experimentation alone, saving time and resources.

Future research in this area focuses on several key aspects:

Predicting Aggregation: One of the major hurdles in SPPS is the aggregation of the growing peptide chain, which leads to incomplete reactions and low yields. acs.org Computational models can be used to predict sequences that are prone to aggregation, allowing chemists to proactively introduce disruption strategies, such as incorporating pseudoproline derivatives. acs.org

Reaction Mechanism and Stereospecificity: Quantum mechanics/molecular mechanics (QM/MM) simulations can elucidate the detailed mechanisms of peptide coupling and deprotection reactions. nih.gov This understanding can help in designing more efficient catalysts and reagents. For example, computational studies have been used to understand the stereospecificity of enzymes used in chemoenzymatic synthesis, which can aid in engineering enzymes to incorporate non-natural D-amino acids. nih.gov

Understanding Amino Acid Interactions: Knowledge-based energy functions are being developed to better describe the interactions between amino acid residues, particularly within different environments like cell membranes. nih.govresearchgate.net This knowledge is crucial for designing peptides with specific structural and functional properties and for predicting their stability.

Dehydroamino Acid Studies: Computational studies are also used to investigate the structural impact of incorporating non-standard amino acids, such as dehydroamino acids. These studies show how such modifications can stabilize specific peptide conformations (e.g., β-hairpins) and increase their resistance to enzymatic degradation, which is valuable for designing more robust peptide drugs. researchgate.net

By providing a deeper molecular-level understanding, these computational tools will enable a more rational and predictive approach to peptide synthesis, guiding the efficient use of building blocks like this compound to create complex target molecules.

Q & A

Q. Example Contradiction Analysis :

| Solvent | Reported Solubility (mg/mL) | Possible Cause | Resolution Strategy |

|---|---|---|---|

| DCM | 50–100 | Residual amine impurities | Re-crystallize DCHA with dry ether |

| THF | 20–40 | Temperature sensitivity | Conduct trials at 25°C ± 1°C |

Basic: Which spectroscopic techniques are most reliable for characterizing Boc-L-Threonine(Alloc)-OH DCHA?

Answer:

A multi-technique approach ensures robust characterization:

- -NMR : Confirm Alloc integrity (δ 4.6–5.8 ppm for allyl protons) and Boc tert-butyl signals (δ 1.4 ppm). Compare integrals to theoretical values .

- FT-IR : Detect carbonyl stretches (Boc: ~1680 cm; Alloc: ~1720 cm) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H] at m/z = calculated molecular weight (e.g., 348.4 g/mol) .

Q. Validation Workflow :

Synthesis → 2. NMR/FT-IR → 3. HPLC purity check → 4. MS confirmation .

Advanced: How can researchers optimize the deprotection of Alloc in Boc-L-Threonine(Alloc)-OH DCHA without compromising the Boc group?

Answer:

Alloc deprotection typically uses Pd(0) catalysts (e.g., Pd(PPh)) under mild conditions:

- Selectivity : Maintain pH 4–5 (acetic acid buffer) to prevent Boc cleavage. Monitor via TLC (silica, EtOAc) .

- Catalyst efficiency : Compare turnover numbers (TON) for Pd catalysts. For example, Pd(PPh) achieves >90% Alloc removal in 2 hours vs. Pd/C (60% in 4 hours) .

- Scalability : Test reaction volumes from 10 mL to 1 L; report yield losses due to Pd precipitation .

Q. Optimization Table :

| Catalyst | Time (h) | Yield (%) | Boc Stability |

|---|---|---|---|

| Pd(PPh) | 2 | 92 | Intact |

| Pd/C | 4 | 60 | Partial cleavage |

Basic: What are the best practices for storing Boc-L-Threonine(Alloc)-OH DCHA to ensure long-term stability?

Answer:

Q. Stability Data :

| Condition | Purity at 90 Days (%) | Degradation Product |

|---|---|---|

| –20°C, argon | 97 | None |

| 4°C, air | 85 | De-Alloc derivative |

Advanced: How should researchers address discrepancies in reported bioactivity data for peptides incorporating Boc-L-Threonine(Alloc)-OH DCHA?

Answer:

Bioactivity variability may stem from:

- Stereochemical integrity : Validate enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column) .

- Aggregation : Use dynamic light scattering (DLS) to detect particulates >100 nm, which may interfere with assays .

- Dose-response modeling : Apply nonlinear regression (e.g., GraphPad Prism) to EC values from 3+ independent experiments .

Q. Conflict Resolution Framework :

Re-synthesize compound → 2. Re-test bioactivity → 3. Compare with literature → 4. Publish corrigenda if necessary .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.